molecular formula C7H14O B13061809 4-Methylidenehexan-1-ol

4-Methylidenehexan-1-ol

Cat. No.: B13061809
M. Wt: 114.19 g/mol
InChI Key: ZPDCMMAJDPNCST-UHFFFAOYSA-N
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Description

4-Methylidenehexan-1-ol is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a methylidene group attached to a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidenehexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylidenehexanal with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the aldehyde group to an alcohol group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methylidenehexanal using a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylidenehexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 4-methylidenehexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 4-methylhexan-1-ol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-methylidenehexyl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous solution under reflux conditions.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed:

    Oxidation: 4-Methylidenehexanoic acid.

    Reduction: 4-Methylhexan-1-ol.

    Substitution: 4-Methylidenehexyl chloride.

Scientific Research Applications

4-Methylidenehexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism by which 4-Methylidenehexan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s interactions with enzymes and receptors in biological systems are also under investigation to understand its full range of effects.

Comparison with Similar Compounds

    4-Methylhexan-1-ol: Similar in structure but lacks the methylidene group.

    Hexan-1-ol: A simpler alcohol with a straight-chain structure.

    4-Methylidenehexanoic acid: An oxidized form of 4-Methylidenehexan-1-ol.

Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

4-methylidenehexan-1-ol

InChI

InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h8H,2-6H2,1H3

InChI Key

ZPDCMMAJDPNCST-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCCO

Origin of Product

United States

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